molecular formula C14H18N2O2 B12613972 N-(4-Acetylphenyl)piperidine-1-carboxamide CAS No. 651053-02-0

N-(4-Acetylphenyl)piperidine-1-carboxamide

Cat. No.: B12613972
CAS No.: 651053-02-0
M. Wt: 246.30 g/mol
InChI Key: ZFFVFJLSGSDSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Acetylphenyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While direct studies on this specific molecule are limited, its core structure—the piperidine-1-carboxamide scaffold—is recognized as a privileged framework in the design of biologically active molecules. Recent scientific investigations have revealed that this scaffold is a versatile template for developing inhibitors against a range of therapeutic targets. For instance, piperidine-4-carboxamide derivatives have been identified as a new class of potent and selective inhibitors for secretory glutaminyl cyclase (sQC), an enzyme considered a promising target for the treatment of Alzheimer's disease . In a separate area of infectious disease research, the piperidine carboxamide chemotype has been successfully optimized into potent, selective, and orally active inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in a mouse model of malaria with a low propensity for generating resistance . Furthermore, structural analogs featuring the piperidine carboxamide moiety have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage activity, indicating potential applications in oncology research . The presence of the 4-acetylphenyl group in this compound suggests potential for further functionalization and optimization of physicochemical properties. This molecule is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651053-02-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(4-acetylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-11(17)12-5-7-13(8-6-12)15-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,18)

InChI Key

ZFFVFJLSGSDSES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2

Origin of Product

United States

Synthetic Strategies and Methodologies for N 4 Acetylphenyl Piperidine 1 Carboxamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-Acetylphenyl)piperidine-1-carboxamide, the most logical disconnection is at the amide C-N bond, which reveals two primary synthetic routes.

Route A: This disconnection breaks the bond between the carbonyl carbon and the piperidine (B6355638) nitrogen. This suggests a reaction between an activated derivative of piperidine-1-carboxylic acid and 4-aminoacetophenone (also known as 4-acetylphenylamine).

Route B: An alternative disconnection at the bond between the carbonyl carbon and the phenyl nitrogen points to a reaction between piperidine and an activated 4-acetylphenylamine derivative, such as 4-acetylphenyl isocyanate.

These two approaches dictate the key precursors required for the synthesis, primarily revolving around 4-acetylphenylamine and piperidine.

Derivatization from 4-Acetylphenylamine

4-Acetylphenylamine (4-aminoacetophenone) is a critical precursor, serving as the source of the functionalized aromatic portion of the target molecule. In synthetic pathways derived from this precursor, the amino group is the reaction site for forming the carboxamide bond.

One direct method involves the coupling of 4-acetylphenylamine with a pre-formed, activated piperidine carbonyl species like piperidine-1-carbonyl chloride. The reaction joins the two key fragments directly to form the final product.

Alternatively, 4-acetylphenylamine can be converted into a more reactive intermediate to facilitate the reaction with piperidine. For instance, treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) converts the amine into 4-acetylphenyl isocyanate. This highly electrophilic intermediate readily reacts with the secondary amine of piperidine to form the desired carboxamide linkage. nih.govgoogle.com

Utilization of Halogenated Acetamide (B32628) Intermediates

Halogenated acetamide intermediates, specifically N-(4-acetylphenyl)-2-chloroacetamide, represent a versatile platform for synthesizing more complex molecules. researchgate.netnih.gov This intermediate is prepared by reacting 4-acetylphenylamine with chloroacetyl chloride, typically in the presence of a base like potassium carbonate in a solvent such as dichloromethane. researchgate.net

While not a direct precursor for the target molecule via a simple substitution, N-(4-acetylphenyl)-2-chloroacetamide is a key building block in multi-step syntheses. researchgate.netnih.gov The reactive chloroacetyl group can undergo various nucleophilic substitution reactions to build more elaborate structures attached to the N-(4-acetylphenyl)amide core. researchgate.net For the synthesis of the specific target compound, this route would be less direct than the methods described above, as it would require subsequent chemical steps to replace the chloroacetyl group with the piperidine-1-carboxamide (B458993) moiety, making it a more complex and lower-yielding strategy.

Formation of the Piperidine-1-carboxamide Moiety

The central challenge in synthesizing this compound is the creation of the stable carboxamide (or urea) bond that connects the two main structural fragments.

Isocyanate-Mediated Carboxamide Bond Formation

A highly efficient and common method for forming the N,N'-disubstituted urea (B33335) core of the target molecule is through an isocyanate intermediate. google.com This strategy involves two main steps:

Formation of 4-acetylphenyl isocyanate: The starting material, 4-acetylphenylamine, is reacted with phosgene (COCl₂) or a safer, solid equivalent such as triphosgene. This reaction converts the primary amine into a highly reactive isocyanate group (-N=C=O).

Reaction with Piperidine: The generated 4-acetylphenyl isocyanate is then treated with piperidine. The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbon of the isocyanate, leading to the direct formation of this compound.

This method is often high-yielding and clean, as the primary byproduct from using triphosgene is HCl, which can be scavenged by adding a non-nucleophilic base. A similar reaction is documented in the synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide, where a pivaloyl isothiocyanate is reacted with 4-aminoacetophenone. nih.gov

Alternative Coupling Reagents and Conditions

An alternative to the isocyanate route is the direct coupling of a carboxylic acid and an amine using a peptide coupling reagent. fishersci.co.uk In this context, the reaction would occur between 4-acetylphenylamine and piperidine-1-carboxylic acid (which can be formed from piperidine and CO₂). These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. fishersci.co.ukthieme-connect.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com To improve yields and prevent side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. creative-peptides.com

Onium Salts (Uronium/Phosphonium): These reagents are generally more efficient and lead to fewer side reactions. thieme-connect.comrsc.org Popular examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comcreative-peptides.comrsc.org These reagents convert the carboxylic acid into a highly activated ester in situ, which then rapidly reacts with the amine. fishersci.co.uk

The general procedure involves dissolving the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (like DIEA or triethylamine) in an aprotic solvent such as DMF or DCM and stirring at room temperature. fishersci.co.uk

Table 1: Comparison of Common Coupling Reagents

Reagent Class Examples Mechanism Advantages Disadvantages
Carbodiimides DCC, EDC Forms O-acylisourea intermediate Cost-effective Byproduct (DCU) can be difficult to remove; potential for racemization
Uronium Salts HBTU, HATU Forms activated HOBt/HOAt esters High efficiency, fast reactions, low racemization peptide.comcreative-peptides.com Higher cost; can undergo side reactions if used in excess peptide.com
Phosphonium (B103445) Salts PyBOP, BOP Forms activated HOBt esters Very effective, less prone to certain side reactions than uronium salts thieme-connect.com Carcinogenic byproduct (HMPA) with BOP thieme-connect.com

Construction and Functionalization of the Acetylphenyl Group

A different synthetic logic involves forming the core N-phenylpiperidine-1-carboxamide structure first and then introducing the acetyl group in a later step. This approach relies on the principles of electrophilic aromatic substitution.

The most relevant reaction for this strategy is the Friedel-Crafts Acylation . wikipedia.org The synthesis would proceed as follows:

Synthesis of N-phenylpiperidine-1-carboxamide: Piperidine is reacted with phenyl isocyanate to form the unsubstituted parent amide.

Friedel-Crafts Acylation: The N-phenylpiperidine-1-carboxamide is then treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

The amide group (-NH-CO-R) is an ortho, para-directing group. Due to steric hindrance from the bulky piperidine carboxamide group, the acylation is expected to occur predominantly at the para-position, yielding the desired this compound. While amides are generally less reactive substrates for Friedel-Crafts reactions compared to simple benzene, studies have shown that the reaction can proceed effectively, sometimes requiring stronger conditions or modified catalysts. nih.govacs.orgnih.gov

Advanced Synthetic Techniques and Reaction Optimization

The optimization of synthetic routes for complex molecules like this compound is crucial for sustainable and cost-effective production. Advanced techniques are moving beyond conventional batch processing to offer more controlled and efficient alternatives.

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, and precise control over reaction parameters. mdpi.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require rapid optimization.

For the synthesis of this compound, a continuous flow setup could be envisioned where a stream of 4-aminoacetophenone and a pre-activated piperidine-1-carbonyl chloride are mixed in a microreactor. The ability to precisely control temperature and residence time can minimize the formation of by-products and improve yield. The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully achieved with high selectivity (>99%) using a Pt/C catalyst in a continuous-flow packed-bed microreactor. mdpi.com This demonstrates the potential of flow systems for fine-tuning reactions involving N-aryl compounds. A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of building blocks, demonstrating the capability to produce gram quantities of material, which could be adapted for the on-demand synthesis of piperidine-based compounds.

The key benefits of applying flow chemistry to this synthesis would include:

Improved Safety: Smaller reaction volumes minimize risks associated with exothermic reactions or potentially unstable intermediates.

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions (temperature, pressure, catalyst, residence time) to quickly identify optimal parameters.

Scalability: Scaling up production is more straightforward than in batch processes, often by running the system for longer or by parallelizing reactors.

The in situ generation of reactive species is a powerful strategy to avoid the handling and storage of unstable or hazardous reagents. This approach can improve reaction efficiency and safety. For the amide bond formation in this compound, several in situ methods could be applied.

One such method involves the generation of reactive phosphonium salts. A mild and efficient amidation of carboxylic acids can be achieved by generating chloro- and imido-phosphonium salts in situ from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide. acs.org These generated species act as potent activating agents for the carboxylic acid (piperidine-1-carboxylic acid in this case), facilitating its reaction with the amine (4-aminoacetophenone) at room temperature to yield the desired amide. acs.org

Another relevant strategy is the one-pot oxidative amidation of aldehydes. In this approach, a reactive acyl diazene (B1210634) species can be generated in situ, which then readily acylates an amine. acs.org While this would require modification of the starting materials, it highlights a modern trend of using one-pot procedures with in situ generated intermediates to streamline synthesis.

The table below summarizes potential in situ reagent generation strategies applicable to amide synthesis.

Reagent Generated In SituPrecursorsApplication in SynthesisReference
Chloro- and Imido-phosphonium saltsTriphenylphosphine, N-chlorophthalimideActivation of carboxylic acids for amidation. acs.org
Acyl diazene speciesAldehyde, Hydrazine, Oxidant (e.g., Oxone)One-pot oxidative amidation of amines. acs.org
AminodiboraneAmmonia borane, IodineReduction of carboxamides to amines. rsc.org
Amide baseTetramethylammonium fluoride, HexamethyldisilazaneC-C bond formation and coupling reactions. researchgate.net

The choice of catalyst and solvent system is paramount for maximizing reaction rates and yields while ensuring sustainability. For the synthesis of piperidine-containing molecules, both metal-based and organocatalysis have proven effective.

Organocatalysis, in particular, has gained traction as an effective and environmentally benign strategy. Piperidine itself, or its derivatives, can act as an efficient organo-base catalyst in multi-component reactions (MCRs) for synthesizing biologically important heterocycles. researchgate.net For the coupling of 4-aminoacetophenone and an activated piperidine carbonyl species, a basic organocatalyst could facilitate the reaction under mild conditions. The use of piperidine as a catalyst in ethanol (B145695) for the synthesis of phenyl-pyrano-thiazol-2-one derivatives highlights its efficacy. researchgate.net

Solvent selection also plays a critical role. Green solvents or solvent-free conditions are increasingly preferred. A study on the synthesis of N-amino-3-cyano-2-pyridone derivatives found that a mixture of water and ethanol was a suitable medium when using piperidine as a catalyst. researchgate.net The reaction's sensitivity to the solvent has been noted in other amidation processes, where the solubility of reagents like potassium bromide and Oxone was a limiting factor in solvents such as acetonitrile (B52724) or toluene, necessitating the use of DMF. acs.org

Recent advances in catalysis for piperidine synthesis include:

Gold Catalysis: Gold catalysts, such as PPh₃AuNTf₂, have been used for the modular and stereoselective synthesis of piperidin-4-ols from N-homopropargyl amides. nih.gov This demonstrates the power of transition metals in constructing the piperidine ring itself.

Iridium/Copper Co-catalysis: A dual catalytic system of Iridium and Copper has been developed for the enantioselective reductive alkynylation of amides, enabling one-pot syntheses of various piperidine alkaloids. nih.gov

Hybrid Bio- and Organocatalysis: A cascade process using a transaminase to generate a reactive intermediate for a subsequent organocatalyzed Mannich reaction has been developed for synthesizing 2-substituted piperidines. nih.gov

The table below illustrates the impact of catalyst and solvent choice in related syntheses.

CatalystSolventTransformationKey AdvantageReference
PiperidineEthanolThree-component synthesis of thiazol-2-one derivativesEfficient organo-base catalysis, good yield researchgate.net
PPh₃AuNTf₂DichloromethaneCyclization of N-homopropargyl amidesHigh modularity and diastereoselectivity nih.gov
Ir/Cu/N-PINAPToluene:THFReductive alkynylation of amidesOne-pot synthesis of alkaloids, high enantioselectivity nih.gov
Transaminase / OrganocatalystAqueous Buffer / Organic SolventSynthesis of 2-substituted piperidinesHybrid cascade, generation of chiral building blocks nih.gov

Stereoselective Synthesis Approaches for this compound Analogues

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters, leading to chiral analogues with potentially distinct biological activities. The development of stereoselective synthetic methods is therefore of high interest.

A powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. For instance, D-arabinopyranosylamine, a carbohydrate-based auxiliary, has been successfully employed in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.net A domino Mannich–Michael reaction using this auxiliary furnished the desired piperidinone precursors with high diastereoselectivity. researchgate.net Such precursors could then be elaborated into chiral piperidine-4-carboxamide derivatives.

Catalytic asymmetric synthesis offers a more atom-economical approach. The hydrogenation of substituted pyridines or piperidinones using chiral catalysts is a common method. A rhodium(I) complex with a P-chiral bisphosphorus ligand, for example, has been used for the enantioselective hydrogenation of pyridine (B92270) rings. nih.gov Similarly, a one-pot synthesis of piperidin-4-ols has been developed that proceeds with excellent diastereoselectivity via a gold-catalyzed cyclization followed by a spontaneous Ferrier rearrangement. nih.gov

Recent developments in the enantioselective synthesis of piperidine derivatives include:

Domino Reactions: A domino Mannich–Michael reaction of Danishefsky's diene with chiral aldimines derived from arabinopyranosylamine can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net

Catalytic Enantioselective Total Synthesis: A unified strategy for the one-pot synthesis of various piperidine alkaloids from amides and alkynes has been achieved with high enantiomeric excess (90–98% ee) using an Ir/Cu catalytic system. nih.gov

Hydrogen Borrowing Annulation: An iridium(III)-catalyzed [5+1] annulation method enables the stereoselective synthesis of substituted piperidines from amino alcohols and diols. nih.gov

These advanced methods provide a robust toolkit for accessing specific stereoisomers of this compound analogues, which is crucial for detailed structure-activity relationship (SAR) studies in drug discovery. nih.gov

Reaction Pathways and Chemical Transformations of N 4 Acetylphenyl Piperidine 1 Carboxamide Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Acetylphenyl Ring

The acetylphenyl ring in N-(4-acetylphenyl)piperidine-1-carboxamide is a key site for electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents to modify the compound's properties.

The acetyl group, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (positions 3 and 5 relative to the acetyl group). The N-piperidinecarboxamide substituent is also a deactivating group with meta-directing influence. Therefore, electrophilic substitution reactions on the acetylphenyl ring are expected to occur at the positions meta to both existing substituents.

In contrast, nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of the electron-withdrawing acetyl group. These reactions typically require a leaving group, such as a halogen, positioned ortho or para to the activating group. While the parent compound does not possess a suitable leaving group for a traditional SNAr reaction, derivatives with halogen substituents on the aromatic ring could undergo such transformations.

Table 1: Hypothetical Substitution Reactions on the Acetylphenyl Ring

Reaction TypeReagents and ConditionsExpected Product(s)
NitrationHNO₃, H₂SO₄N-(4-Acetyl-3-nitrophenyl)piperidine-1-carboxamide
HalogenationBr₂, FeBr₃N-(4-Acetyl-3-bromophenyl)piperidine-1-carboxamide
Friedel-Crafts AcylationRCOCl, AlCl₃N-(4-Acetyl-3-acylphenyl)piperidine-1-carboxamide
Nucleophilic Aromatic SubstitutionNaOCH₃, CH₃OH (on a 2-chloro derivative)N-(4-Acetyl-2-methoxyphenyl)piperidine-1-carboxamide

Oxidative Modifications of the Acetyl Moiety

The acetyl group of this compound is susceptible to various oxidative transformations, providing a route to derivatives with different functional groups. A common oxidation reaction is the conversion of the acetyl group into a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another potential oxidative modification is the Baeyer-Villiger oxidation, where the acetyl group is converted into an ester. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Table 2: Oxidative Modifications of the Acetyl Group

Reaction TypeReagents and ConditionsProduct
Oxidation to Carboxylic Acid1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺4-(Piperidine-1-carboxamido)benzoic acid
Baeyer-Villiger Oxidationm-CPBA, CH₂Cl₂4-(Piperidine-1-carboxamido)phenyl acetate

Reductive Transformations of Functional Groups

The functional groups of this compound, namely the acetyl and carboxamide moieties, can undergo various reductive transformations. The acetyl group can be reduced to a secondary alcohol or completely reduced to an ethyl group, depending on the reducing agent and reaction conditions.

The carboxamide group is generally more resistant to reduction than the acetyl group. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine.

Table 3: Reductive Transformations of Functional Groups

Reaction TypeReagents and ConditionsProduct
Reduction of Acetyl Group to AlcoholNaBH₄, CH₃OHN-(4-(1-Hydroxyethyl)phenyl)piperidine-1-carboxamide
Reduction of Acetyl Group to AlkaneZn(Hg), HCl (Clemmensen reduction)N-(4-Ethylphenyl)piperidine-1-carboxamide
Reduction of CarboxamideLiAlH₄, THF1-((4-Acetylphenyl)aminomethyl)piperidine

Cyclization and Heterocyclization Reactions Involving the Piperidine (B6355638) and Carboxamide Linkers

The piperidine and carboxamide moieties of this compound derivatives can participate in a variety of cyclization and heterocyclization reactions, leading to the formation of fused or spirocyclic ring systems. mdpi.com These reactions are often intramolecular and can be triggered by various reagents and conditions. mdpi.com

One notable example is the cyclization of piperidine carboxamides to form oxathiazol-2-ones. researchgate.net This transformation can be achieved using reagents like chlorocarbonylsulfenyl chloride. researchgate.net The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the heterocyclic product. researchgate.net

Furthermore, intramolecular reactions can lead to the formation of new rings. For instance, radical-mediated amine cyclization has been used to synthesize various piperidine derivatives. mdpi.com In the context of this compound, derivatives with appropriate functional groups could undergo intramolecular cyclization to form novel polycyclic structures.

Table 4: Examples of Cyclization and Heterocyclization Reactions

Reaction TypeReagents and ConditionsProduct TypeReference
Oxathiazol-2-one formationChlorocarbonylsulfenyl chloride, DioxanePiperidinyl-oxathiazol-2-one researchgate.net
Reductive Hydroamination/CyclizationAcid-mediated, enamine formationSubstituted piperidines mdpi.com
Radical-Mediated Amine CyclizationCobalt(II) catalystFused piperidine systems mdpi.com

Rearrangement Reactions and Tautomerism Studies

Rearrangement reactions can lead to significant structural changes in this compound derivatives. While specific rearrangement reactions for this exact compound are not extensively documented, related structures like piperazines are known to undergo rearrangements such as the Diaza-Cope and Ugi-Smiles rearrangements. These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds and can lead to complex molecular architectures.

Tautomerism is another important aspect of the chemistry of this compound. The carboxamide group can exhibit amide-imidol tautomerism, where a proton migrates from the nitrogen to the oxygen atom, resulting in the formation of an imidic acid. Although the amide form is generally more stable, the imidol tautomer can be involved in certain reactions.

The acetylphenyl moiety can undergo keto-enol tautomerism, where a proton from the methyl group migrates to the carbonyl oxygen, forming a vinyl alcohol (enol). The keto form is typically favored, but the enol tautomer can act as a nucleophile in reactions such as aldol (B89426) condensations.

Table 5: Potential Tautomeric Forms

Tautomerism TypeTautomeric Forms
Amide-ImidolThis compound <=> (Z)-1-(4-Acetylphenyl)-N-(piperidin-1-ylmethylene)amine
Keto-EnolThis compound <=> N-(4-(1-Hydroxyvinyl)phenyl)piperidine-1-carboxamide

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Acetylphenyl Piperidine 1 Carboxamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific, detailed FT-IR spectrum for N-(4-Acetylphenyl)piperidine-1-carboxamide is not widely available in the reviewed literature, the characterization of structurally related compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, has been performed using FT-IR spectroscopy. nih.gov For a definitive analysis of this compound, experimental determination of its FT-IR spectrum would be required. The expected characteristic absorption bands would include those corresponding to the N-H stretching of the amide, the C=O stretching of the acetyl group and the carboxamide, aromatic C-H and C=C stretching, and the aliphatic C-H stretching of the piperidine (B6355638) ring.

Table 1: Predicted FT-IR Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amide N-H3400-3200Stretch
Aromatic C-H3100-3000Stretch
Aliphatic C-H3000-2850Stretch
Acetyl C=O~1680Stretch
Amide C=O~1650Stretch
Aromatic C=C1600-1450Stretch
Amide N-H1650-1550Bend
C-N1350-1000Stretch

Note: The data in this table is predictive and based on typical infrared absorption frequencies for the respective functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Detailed FT-Raman spectroscopic data for this compound is not readily found in publicly accessible scientific literature. Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. An experimental FT-Raman spectrum would be necessary to fully characterize the vibrational modes of the molecule, particularly the aromatic ring and the piperidine ring skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound has been recorded in dimethyl sulfoxide (B87167) (DMSO-d₆). bmrb.io The spectrum provides detailed information about the chemical environment of the protons in the molecule. The aromatic protons of the 4-acetylphenyl group are expected to appear as doublets in the downfield region due to their deshielding. The protons of the piperidine ring will exhibit complex splitting patterns in the aliphatic region, and the methyl protons of the acetyl group will appear as a singlet in the upfield region. The amide protons are also expected to be present, though their chemical shift can be variable.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (ortho to acetyl)~7.8d
Aromatic (ortho to piperidine)~6.9d
Amide (-CONH₂)br s
Piperidine (H-2, H-6)m
Piperidine (H-3, H-5)m
Piperidine (H-4)m
Acetyl (-COCH₃)~2.5s

Note: The data in this table is based on typical chemical shifts for similar structures and the availability of a recorded spectrum in DMSO-d₆. bmrb.io Precise values require direct analysis of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While a specific publication detailing the ¹³C NMR spectrum of this compound was not identified, the characterization of related compounds such as N-((4-acetylphenyl)carbamothioyl)pivalamide has included ¹³C NMR analysis. nih.gov For the target molecule, distinct signals are expected for each unique carbon atom. The carbonyl carbons of the acetyl and carboxamide groups would appear significantly downfield. The aromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons of the piperidine ring and the acetyl methyl group would be found in the upfield region.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (ppm)
Acetyl C=O~197
Amide C=O~176
Aromatic C-N~150
Aromatic C-C=O~130
Aromatic CH (ortho to acetyl)~129
Aromatic CH (ortho to piperidine)~113
Piperidine C-2, C-6~48
Piperidine C-4~43
Piperidine C-3, C-5~29
Acetyl CH₃~26

Note: This data is predictive and based on established ¹³C NMR chemical shift ranges for analogous carbon environments.

Two-Dimensional NMR Techniques for Structural Confirmation

There is no specific information available in the searched literature regarding the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for the structural confirmation of this compound. However, these techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework. A COSY spectrum would reveal proton-proton couplings within the piperidine ring and the aromatic system. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the attachment of the acetylphenyl group to the piperidine nitrogen and the position of the carboxamide group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z). crystallography.netnih.gov In the analysis of organic molecules like this compound, techniques such as electron ionization (EI) are commonly employed. In this process, the vaporized sample is bombarded with a beam of high-energy electrons, causing the ejection of an electron from the molecule to form a positively charged molecular ion (M•+). nih.gov The m/z value of this molecular ion provides the molecular weight of the compound. nih.gov

For this compound, the molecular formula is C₁₄H₁₈N₂O₂. Based on this, the calculated molecular weight is approximately 246.30 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which for this compound is 246.136828 u. ugr.es

Common fragmentation pathways for similar compounds often involve the cleavage of bonds adjacent to the nitrogen atom within the piperidine ring and cleavage near the carbonyl groups. For instance, studies on piperazine (B1678402) analogues, which share the piperidine ring system, show that cleavage of the C-N bonds within the ring and the bonds connecting the ring to other parts of the molecule are common fragmentation routes. researchgate.netugr.es In the case of this compound, one could anticipate fragmentation to occur at the amide linkage, the bond between the phenyl group and the piperidine nitrogen, and within the piperidine ring itself. The acetyl group on the phenyl ring could also lead to characteristic fragment ions. For example, a prominent fragment might correspond to the acetylphenyl moiety or the piperidine-1-carboxamide (B458993) portion of the molecule.

Table 1: Molecular Mass Data for this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₂ nih.gov
Molecular Weight246.30 g/mol nih.gov
Exact Mass246.136828 u ugr.es

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, scientists can deduce the precise coordinates of each atom in the molecule, as well as information about bond lengths, bond angles, and intermolecular interactions. evitachem.com This provides a detailed and accurate model of the molecule's solid-state conformation.

A search of the Crystallography Open Database (COD), an open-access collection of crystal structures, revealed an entry (COD ID: 7058318) with the molecular formula C₁₄H₁₈N₂O₂. However, the associated publication is titled "Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners," indicating that this crystal structure corresponds to an isomer of this compound, and not the target compound itself.

As of the latest review of scientific literature, a specific, publicly available crystal structure determination for this compound has not been reported. The determination of its crystal structure would require the successful growth of a single crystal of suitable quality, followed by data collection and structure solution using an X-ray diffractometer.

Should such a study be undertaken, the resulting crystallographic data would be presented in a standardized format, such as a Crystallographic Information File (CIF). This file would contain detailed information about the crystal system, space group, unit cell dimensions, atomic coordinates, and other parameters that define the crystal lattice and the molecular structure within it.

Based on extensive searches, there is currently no publicly available scientific literature detailing specific computational and theoretical investigations on the compound This compound .

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and analysis for the specified sections and subsections, as the primary research data for this particular molecule does not appear to have been published.

To provide the requested article, studies would first need to be conducted and published that perform Density Functional Theory (DFT) calculations, geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui function calculations, and Natural Bond Orbital (NBO) analysis specifically on this compound. Without such source data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of N 4 Acetylphenyl Piperidine 1 Carboxamide

Quantum Chemical Calculations

Topological Analysis (AIM, RDG)

Topological analysis provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecular system. Methodologies such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are employed to characterize these interactions based on the electron density topology.

Atoms in Molecules (AIM) Analysis: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the chemical interaction.

∇²ρ > 0 and H(r) > 0: Indicates "closed-shell" interactions, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

∇²ρ < 0 and H(r) < 0: Indicates "shared" interactions, characteristic of covalent bonds.

For N-(4-Acetylphenyl)piperidine-1-carboxamide, AIM analysis would be used to quantify the strength and nature of intramolecular hydrogen bonds, such as the potential interaction between the amide proton (N-H) and the acetyl group's oxygen, as well as other non-covalent contacts that stabilize the molecule's conformation. researchgate.net

Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs). scielo.org.mx It involves plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates 3D isosurfaces that identify the location and nature of interactions:

Strong, attractive interactions (e.g., hydrogen bonds): Appear as blue isosurfaces with large, negative sign(λ₂)ρ values.

Weak interactions (e.g., van der Waals forces): Appear as green isosurfaces with sign(λ₂)ρ values near zero.

Strong, repulsive interactions (e.g., steric clashes): Appear as red isosurfaces with large, positive sign(λ₂)ρ values.

In a study of this compound, RDG analysis would map out the regions of hydrogen bonding, π-π stacking (between phenyl rings in a dimer), and van der Waals contacts, providing a comprehensive visual representation of the forces governing its supramolecular assembly. scielo.org.mx

Table 1: Representative AIM and RDG Parameters for Key Interactions This table presents typical values expected from an AIM/RDG analysis of the compound, based on studies of similar molecules.

Interaction TypeTypical sign(λ₂)ρ (a.u.)RDG Isosurface ColorDescription
Intramolecular N-H···O Bond-0.035 to -0.020BlueStrong, stabilizing hydrogen bond.
Aromatic C-H···π Stacking-0.010 to 0.005GreenWeak, delocalized van der Waals interaction.
Steric Repulsion (e.g., between proximal hydrogens)+0.015 to +0.025RedNon-bonded overlap causing repulsion.

Mulliken Charge Distribution

Mulliken population analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemistry calculations. By partitioning the total electron population among the atoms, it provides a quantitative measure of the electron distribution across the molecule. This information is crucial for understanding molecular reactivity, electrostatic potential, and intermolecular interactions.

The calculation assigns charges based on the coefficients of the basis functions in the molecular orbitals. For this compound, a Mulliken charge analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, would reveal the electrostatic landscape of the molecule.

Expected Charge Distribution:

Oxygen atoms (from the acetyl and carboxamide groups) would exhibit significant negative charges due to their high electronegativity.

Nitrogen atoms (from the piperidine (B6355638) ring and amide linker) would also be negatively charged.

Carbonyl carbons (C=O) would carry a partial positive charge, making them electrophilic centers.

Amide hydrogen (N-H) would be partially positive, rendering it a hydrogen bond donor.

This charge map is fundamental for predicting sites susceptible to nucleophilic or electrophilic attack and for parameterizing force fields used in molecular dynamics simulations.

Table 2: Representative Mulliken Atomic Charges This table shows hypothetical Mulliken charges for key atoms in this compound, calculated at the B3LYP/6-31G level.

AtomFunctional GroupExpected Mulliken Charge (e)
O (carbonyl)Carboxamide-0.55
O (acetyl)Acetyl-0.52
N (amide)Carboxamide-0.68
N (piperidine)Piperidine-0.25
C (carbonyl)Carboxamide+0.75
H (amide N-H)Carboxamide+0.38

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Using DFT methods, it is possible to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. researchgate.netresearchgate.net

Vibrational Frequencies (FT-IR): Theoretical vibrational analysis predicts the frequencies and intensities of infrared absorption bands. These calculations are typically performed on the optimized geometry of the molecule. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor. researchgate.net For this compound, key vibrational modes would include:

N-H stretching: Around 3300-3400 cm⁻¹.

C=O stretching (amide and ketone): Strong bands in the 1650-1700 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: Around 1500-1600 cm⁻¹.

C-N stretching: In the 1200-1350 cm⁻¹ range.

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants, which are then converted to chemical shifts by referencing a standard like Tetramethylsilane (TMS). researchgate.net These calculations can confirm structural assignments and provide insight into the electronic environment of each nucleus. researchgate.net Predicted shifts for this compound help in assigning the complex spectra arising from the piperidine ring protons and the distinct aromatic protons.

Table 3: Predicted vs. Representative Experimental Spectroscopic Data This table compares theoretically calculated spectroscopic parameters with typical experimental values for the compound's class.

ParameterVibrational Mode / Proton EnvironmentCalculated Value (DFT)Typical Experimental Range
FT-IR FrequencyAmide C=O Stretch~1685 cm⁻¹ (scaled)1670-1690 cm⁻¹
FT-IR FrequencyAcetyl C=O Stretch~1670 cm⁻¹ (scaled)1660-1680 cm⁻¹
¹H NMR ShiftAmide N-H~8.5 ppm8.0-9.0 ppm unica.it
¹H NMR ShiftAromatic Protons (ortho to acetyl)~7.9 ppm7.8-8.0 ppm
¹³C NMR ShiftAmide C=O~175 ppm172-176 ppm unica.it
¹³C NMR ShiftAcetyl C=O~197 ppm195-200 ppm

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time, offering insights that are inaccessible from static computational models. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational landscapes and ligand-receptor interactions. nih.govresearchgate.net

Conformational Flexibility and Dynamics

This compound possesses significant conformational flexibility, particularly concerning the piperidine ring (which can adopt chair, boat, or twist-boat conformations) and the rotation around the single bonds connecting the molecular fragments. nih.gov

MD simulations can be used to explore this flexibility. Starting from an optimized low-energy structure, the simulation tracks the atomic positions over nanoseconds. Analysis of the resulting trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Dihedral Angle Analysis: To map the rotational freedom and energy barriers between the phenyl and piperidine rings.

Such simulations would likely show the piperidine ring predominantly in a stable chair conformation while revealing significant rotational freedom in the carboxamide linker, which is crucial for its ability to adapt to a binding site. nih.gov

Ligand-Target Interaction Simulations and Stability

When a biological target is known, MD simulations are a cornerstone for studying the stability of the ligand-receptor complex predicted by molecular docking. researchgate.net After docking this compound into the active site of a target protein, an MD simulation of the entire complex solvated in water is performed. unica.it

This analysis is critical for validating the initial docking pose and understanding the dynamics of the interaction. Key metrics include:

Ligand RMSD: A stable, low RMSD for the ligand within the binding pocket suggests a stable binding mode.

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein residues over time reveals the key interactions responsible for binding affinity. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

For this compound, simulations would likely highlight the importance of the carboxamide N-H and C=O groups as key hydrogen bond donors and acceptors, respectively, in securing the ligand within a target's active site. nih.govnih.gov

In Silico Molecular Design Principles

The structural and dynamic insights gained from the aforementioned computational studies form the basis for rational, in silico molecular design. nih.govresearchgate.net For this compound, this involves proposing modifications to improve its pharmacological profile, such as potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

Design strategies based on computational findings might include:

Structure-Activity Relationship (SAR) Guidance: If MD simulations and docking show that the acetyl group is in a solvent-exposed region, it could be replaced with other substituents to probe for additional interactions or improve properties like solubility.

Improving Binding Affinity: If a specific hydrogen bond is found to be transient during MD simulations, the scaffold could be modified to create a more rigid conformation that optimizes this interaction. For instance, replacing the piperidine with a more constrained ring system.

Modulating Physicochemical Properties: DFT calculations can predict how modifications will affect properties like the molecule's dipole moment and electrostatic potential. In silico ADME prediction tools can then be used to assess the drug-likeness of newly designed analogues before synthesis. nih.govresearchgate.net For example, adding polar groups could enhance solubility, while controlling the number of rotatable bonds can improve oral bioavailability.

By iteratively applying this cycle of computation, design, and prediction, researchers can prioritize the synthesis of new derivatives with a higher probability of success, accelerating the drug discovery process. researchgate.net

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research focusing on the computational and theoretical investigations of the chemical compound This compound . While general methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are well-established for various classes of chemical compounds, including some piperidine and carboxamide derivatives, specific studies detailing these analyses for this compound could not be located.

Therefore, the generation of a detailed and scientifically accurate article with the requested structure, including data tables on QSAR modeling and molecular docking studies for this particular compound, is not possible at this time. The creation of such content would require access to primary research data from studies that have not been published or are not publicly available.

It is important to note that computational studies like QSAR and molecular docking are highly specific to the series of compounds being investigated and the biological target of interest. Extrapolating data from structurally different molecules would not provide scientifically valid or accurate information for this compound.

Molecular Mechanisms of Action of N 4 Acetylphenyl Piperidine 1 Carboxamide

Molecular Target Identification and Characterization (e.g., enzymes, receptors)

Research into compounds structurally related to N-(4-Acetylphenyl)piperidine-1-carboxamide has identified several key molecular targets, primarily enzymes and receptors involved in significant pathological and physiological processes.

A prominent class of analogs, N-aryl-piperidine-4-carboxamides , has been identified as potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease. nih.govdaneshyari.comjst.go.jp MALT1 is a paracaspase crucial for signaling in lymphocytes. nih.gov

Another series of related compounds, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides , are effective inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov These enzymes are involved in pH regulation and other physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.govwikipedia.orgnih.gov

Furthermore, the piperidine (B6355638) scaffold is a common feature in ligands targeting the Sigma-1 (σ1) receptor , a unique ligand-regulated chaperone protein involved in various cellular functions. nih.govnih.gov Studies on various piperidine derivatives show high-affinity binding to this receptor, suggesting it as a potential target. nih.govnih.govacs.org

Investigations into N-((4-acetylphenyl)carbamothioyl)pivalamide , an analog with high structural similarity, revealed its multi-targeting nature, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), alpha-amylase, and urease. nih.govnih.gov

Finally, derivatives such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammation management. researchgate.net

Compound Class/AnalogMolecular TargetTarget Type
N-aryl-piperidine-4-carboxamidesMALT1 ParacaspaseEnzyme (Protease)
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrases (hCA I, II, IX, XII)Enzyme (Lyase)
Piperidine DerivativesSigma-1 (σ1) ReceptorReceptor (Chaperone Protein)
N-((4-acetylphenyl)carbamothioyl)pivalamideAChE, BChE, Urease, α-amylaseEnzyme (Hydrolase)
N-aryl piperazine-1-carboxamidesTRPV1Receptor (Ion Channel)

Ligand-Target Binding Modes and Key Interaction Residues

Molecular docking and crystallography studies of related piperidine carboxamides have provided detailed insights into their binding modes.

For MALT1 inhibitors , studies revealed an allosteric binding mode. The inhibitors bind to a site located between the caspase-like domain and the Ig3 domain of MALT1. bohrium.com This interaction displaces a key tryptophan residue (Trp580), which locks the catalytic site in an inactive conformation. bohrium.com

In the case of carbonic anhydrase inhibitors , the benzenesulfonamide (B165840) moiety inserts deep into the enzyme's active site. The sulfonamide group directly coordinates with the catalytic Zn²⁺ ion and is further stabilized by hydrogen bonds with the side chain of Thr199 . nih.gov The aromatic and piperidine portions of the molecule establish hydrophobic contacts with various residues lining the active site cavity. nih.gov

For ligands targeting the Sigma-1 (σ1) receptor , a crucial interaction involves a salt bridge between the protonated nitrogen of the piperidine ring and the acidic residue Glu172 within the receptor's binding pocket. nih.gov The rest of the ligand is stabilized by hydrophobic interactions with residues in the primary and secondary hydrophobic regions of the binding site. uniba.it

Docking studies of N-((4-acetylphenyl)carbamothioyl)pivalamide with cholinesterases predicted strong binding interactions, resulting in favorable binding energies of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE. nih.govnih.govresearchgate.netresearchgate.net

TargetAnalog ClassKey Interaction Residues/Features
MALT1N-aryl-piperidine-4-carboxamidesAllosteric site, displacement of Trp580
Carbonic Anhydrase II1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesZn²⁺ coordination, H-bond with Thr199, Hydrophobic contact with V135, L141
Sigma-1 (σ1) ReceptorPiperidine DerivativesSalt bridge with Glu172, Hydrophobic pocket interactions
AChE / BChEN-((4-acetylphenyl)carbamothioyl)pivalamideHigh-affinity binding in active site (Docking Scores: -7.5 to -7.6 kcal/mol)

Modulatory Effects on Enzyme Activity or Receptor Function

The interactions detailed above translate into significant modulatory effects on the respective targets.

N-aryl-piperidine-4-carboxamides act as potent and selective inhibitors of the proteolytic function of MALT1. nih.gov Advanced compounds from this series displayed high potency in both biochemical and cellular assays. nih.govdaneshyari.com

The sulfonamide-based piperidine carboxamides demonstrated potent, nanomolar-level inhibition of several hCA isoforms. nih.gov Notably, some derivatives showed selectivity towards the tumor-associated isoforms hCA IX and hCA XII over the more ubiquitous cytosolic isoforms hCA I and II. nih.gov

For the structurally analogous N-((4-acetylphenyl)carbamothioyl)pivalamide , in-vitro assays showed approximately 85% enzyme inhibition against both AChE and BChE. nih.govnih.govresearchgate.net The inhibitory activity was less pronounced against urease (73.8%) and alpha-amylase (57.9%). nih.gov

Piperidine derivatives have been identified as high-affinity antagonists of the Sigma-1 receptor, effectively blocking its function. nih.govacs.org

AnalogTargetModulatory EffectPotency/Efficacy
N-aryl-piperidine-4-carboxamidesMALT1InhibitionHigh potency in biochemical/cellular assays
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamideshCA IXInhibitionSub-nanomolar (Ki = 0.8-0.9 nM for best compounds)
N-((4-acetylphenyl)carbamothioyl)pivalamideAChE / BChEInhibition~85% inhibition
Piperidine DerivativesSigma-1 ReceptorAntagonismHigh affinity (nanomolar Ki values)

Influence on Intracellular Signaling Pathways (e.g., NF-κB pathway modulation)

The most clearly defined impact on a signaling pathway comes from the inhibition of MALT1. MALT1 is an essential component of the CARD11-BCL10-MALT1 (CBM) signalosome, a complex that is critical for activating the canonical NF-κB signaling pathway following antigen receptor stimulation in lymphocytes. aacrjournals.orgnih.gov

The protease function of MALT1 cleaves and inactivates negative regulators of NF-κB, such as A20 and RelB. nih.govnih.gov This cleavage amplifies and sustains the NF-κB response. nih.gov By potently inhibiting the proteolytic activity of MALT1, N-aryl-piperidine-4-carboxamides block this crucial step. nih.gov This action effectively suppresses the activation of the NF-κB pathway. nih.govdaneshyari.com Consequently, these compounds show activity in cell lines from B-cell lymphomas that have a dysregulated NF-κB pathway, highlighting a direct link between the molecular action and a cellular signaling outcome. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Binding Specificity

The specificity and affinity of piperidine carboxamide derivatives for their targets are governed by a combination of hydrogen bonding and hydrophobic interactions.

The case of carbonic anhydrase inhibitors provides an excellent example. The primary anchoring interaction is the coordination of the sulfonamide group to the active site zinc ion, which is reinforced by a crucial hydrogen bond with the hydroxyl group of Thr199 . nih.gov However, selectivity between the different hCA isoforms is determined by more subtle interactions within the active site cone. For instance, in hCA XII, the inhibitor's tail can form a hydrogen bond with Q92 , an interaction not available in hCA II. nih.gov Furthermore, the piperidine ring and other moieties engage in van der Waals and hydrophobic contacts with a variety of non-polar residues (e.g., V135, L141), and differences in these residues across isoforms contribute significantly to binding selectivity. nih.gov

Crystal structure analysis of the related N-((4-acetylphenyl)carbamothioyl)pivalamide reinforces the general importance of these forces, revealing that the molecule's conformation is stabilized by intramolecular N—H···O hydrogen bonds and that crystal packing is influenced by intermolecular C—H···O interactions. nih.gov These non-covalent interactions are fundamental to the specific recognition and stable binding required for biological activity.

Future Perspectives and Emerging Research Avenues for N 4 Acetylphenyl Piperidine 1 Carboxamide

Development of Novel Synthetic Routes for Complex Analogues

The exploration of the full therapeutic potential of the N-(4-acetylphenyl)piperidine-1-carboxamide core structure is contingent on the ability to generate a wide array of complex analogues. Future synthetic efforts will move beyond simple modifications to focus on sophisticated and efficient routes to access novel chemical space. Researchers are investigating methods for creating derivatives by modifying the "tail" of the inhibitors, such as incorporating substituted piperazines or benzylamines, to fine-tune activity and selectivity against specific biological targets. nih.gov A study demonstrated a synthetic pathway where 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid was reacted with various substituted amines in the presence of EDCI to produce a library of amide derivatives. nih.govunica.it

Modern organic synthesis offers a powerful toolkit for this purpose. Recent advances in the synthesis of piperidine (B6355638) derivatives include innovative strategies such as rhodium(I)-catalyzed cycloisomerization of 1,7-ene-dienes and nickel-catalyzed intramolecular Alder-ene reactions to form the piperidine ring with high stereoselectivity. mdpi.com Furthermore, radical-mediated cyclizations are emerging as a robust method for constructing the piperidine core. mdpi.com These advanced synthetic methods will be crucial for building libraries of structurally diverse analogues, enabling comprehensive structure-activity relationship (SAR) studies and the identification of compounds with improved pharmacological profiles.

Table 1: Modern Synthetic Strategies for Piperidine Ring Formation

Synthetic StrategyCatalyst/Reagent ExampleKey Feature
Catalytic Cycloisomerization Rhodium(I) complexesForms trans-divinylpiperidines from 1,7-ene-dienes. mdpi.com
Intramolecular Alder-Ene Reaction Nickel complexesCreates piperidine derivatives with high diastereo- and enantioselectivity. mdpi.com
Radical-Mediated Cyclization Cobalt(II) complexesEnables intramolecular cyclization of linear amino-aldehydes to form the piperidine ring. mdpi.com
Amide Coupling EDCI/HOBtA standard method to couple a piperidine carboxylic acid core with various amine "tails" to create diverse carboxamides. nih.govunica.it

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research and development by accelerating the drug discovery process. ijmsm.org For the this compound family, these computational tools offer immense potential. ML models can be trained on existing datasets of piperidine derivatives to predict the biological activity, physicochemical properties, and potential off-target interactions of novel, unsynthesized analogues. nih.gov

Generative models, a frontier in AI, can design entirely new molecules de novo that are optimized for desired properties, such as high target affinity and good metabolic stability. nih.gov Graph convolutional neural networks, for instance, can learn optimal molecular representations from compound structures to improve property prediction. nih.gov By leveraging large public and private chemical databases, ML algorithms like the Similarity Ensemble Approach (SEA) can predict new targets for existing molecules, opening avenues for drug repurposing. nih.gov The integration of AI/ML into the design-build-test-learn cycle promises to reduce the time and cost associated with bringing a new drug to market by focusing laboratory efforts on the most promising candidates. ijmsm.org

Table 2: Applications of Machine Learning in Drug Design

ML ApplicationDescriptionRelevance to Compound Class
Predictive Modeling Training models (e.g., Random Forests, Support Vector Machines) on known data to predict properties like target activity, selectivity, and ADMET profiles. nih.govEnables rapid virtual screening of large libraries of this compound analogues to prioritize synthesis.
Generative Design Using AI (e.g., generative adversarial networks) to create novel molecular structures with desired property profiles. ijmsm.orgCan design new piperidine-based scaffolds optimized for specific therapeutic targets.
Target Identification & Repurposing Applying algorithms to predict potential new biological targets for an existing molecule or scaffold based on ligand similarity. nih.govCould identify new therapeutic applications for this compound and its derivatives.
Synthesis Planning AI tools can devise and suggest efficient synthetic routes for complex target molecules.Can accelerate the production of novel, computationally designed analogues.

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases. nih.gov Polypharmacology, the design of single molecules that can modulate multiple biological targets, is gaining traction as a more effective therapeutic strategy. nih.govnih.gov The this compound scaffold is well-suited for this approach. By strategically modifying its structure, it may be possible to design ligands that interact with a specific, desired profile of multiple targets to enhance therapeutic efficacy or overcome drug resistance. nih.gov

Computational methods are at the forefront of rational multi-target drug design. nih.gov These approaches can help predict the off-target activities of a compound, which can be harnessed for therapeutic benefit rather than being viewed solely as a source of adverse effects. wiley.com The challenge lies in optimizing a compound's activity against several targets simultaneously while maintaining favorable physicochemical properties. nih.gov For psychiatric disorders or certain cancers, where modulating multiple pathways is often necessary, a polypharmacological approach with piperidine-carboxamide derivatives could yield significant therapeutic advantages. nih.gov

Table 3: Comparison of Drug Design Philosophies

FeatureSingle-Target ApproachPolypharmacology (Multi-Target) Approach
Goal Maximize potency and selectivity for one specific biological target.Engineer intentional interactions with multiple specific targets. nih.gov
Underlying Hypothesis Modulating a single target is sufficient for therapeutic effect.Modulating a network of targets is more effective for complex diseases. nih.gov
Potential Benefit Clear mechanism of action, potentially fewer side effects if highly selective.Higher efficacy, potential to overcome resistance, broader therapeutic applications. nih.gov
Design Challenge Achieving exquisite selectivity over closely related targets.Balancing activity across multiple targets simultaneously. nih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how a ligand binds to its target protein is fundamental for rational drug design. While traditional techniques like X-ray crystallography provide static snapshots of ligand-protein complexes, a new generation of advanced biophysical methods offers deeper insights into the dynamics and thermodynamics of these interactions.

Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data, revealing the rates of association and dissociation of the ligand. Isothermal Titration Calorimetry (ITC) directly measures the thermodynamic parameters of binding, such as enthalpy and entropy, which can help elucidate the driving forces behind the interaction. For larger or more complex protein targets that are difficult to crystallize, Cryo-Electron Microscopy (Cryo-EM) is becoming an invaluable tool for high-resolution structure determination. Applying these advanced techniques to analogues of this compound will provide a more complete picture of their binding mechanisms, enabling more precise and effective lead optimization.

Table 4: Advanced Biophysical Techniques for Ligand-Target Analysis

TechniqueInformation ProvidedApplication in Drug Discovery
Surface Plasmon Resonance (SPR) Binding kinetics (on-rate, off-rate) and affinity (KD).Ranks compounds based on binding kinetics; helps optimize for longer target residence time.
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (enthalpy, entropy), affinity (KD), and stoichiometry.Elucidates the driving forces of binding (e.g., hydrogen bonds, hydrophobic interactions) to guide rational design.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large protein-ligand complexes.Determines the binding mode for targets not amenable to X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand-induced conformational changes in the target protein; can identify the binding site.Provides detailed information on the dynamics of the protein-ligand interaction in solution.

Computational Chemistry for Predictive Modeling and Lead Optimization

Computational chemistry is an indispensable partner to experimental work in modern drug discovery. For the this compound series, computational tools are crucial for building predictive models and guiding lead optimization. In silico methods can effectively assess a compound's biological characteristics before it is synthesized. nih.gov

Molecular docking studies are routinely used to predict the binding orientation of a ligand within the active site of its target protein, helping to rationalize observed SAR and suggest modifications to improve binding affinity. nih.govnih.gov Density Functional Theory (DFT) analysis can reveal insights into a molecule's electronic structure and reactivity. nih.gov Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-target complex over time, providing a more realistic view of the interaction and helping to assess the stability of the bound state. nih.gov These predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical for weeding out compounds likely to fail later in development, thereby focusing resources on analogues with the highest probability of success.

Table 5: Role of Computational Chemistry in Lead Optimization

Computational MethodPurposeExample Application
Molecular Docking Predicts the preferred orientation and binding energy of a ligand within a protein's active site. nih.govTo visualize how different substituents on the piperidine or phenyl ring might enhance interactions with target residues.
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in the protein-ligand complex over time. nih.govTo assess the stability of the predicted binding pose and identify key dynamic interactions.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate chemical structure to biological activity.To predict the potency of new analogues before synthesis, based on the properties of known compounds.
ADMET Prediction Uses computational models to predict a compound's pharmacokinetic and toxicity properties.To filter out analogues with predicted poor oral bioavailability or potential toxicity early in the design phase.

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